Propan-2-yl naphthalene-2-sulfonate
Description
Contextualization within Naphthalene (B1677914) Sulfonate Chemistry
Naphthalene sulfonates are a class of organic compounds derived from naphthalene, a bicyclic aromatic hydrocarbon, to which a sulfonic acid group or its salt is attached. wikipedia.orggreenagrochem.com These compounds are synthesized by the sulfonation of naphthalene. greenagrochem.com The position of the sulfonate group on the naphthalene ring is influenced by reaction conditions such as temperature. chemicalindustriessecrets.com For instance, lower temperatures favor the formation of naphthalene-1-sulfonic acid, while higher temperatures (above 100°C) lead to the more stable naphthalene-2-sulfonic acid isomer. chemicalindustriessecrets.comwikipedia.org
The general structure of naphthalene sulfonates imparts both hydrophilic (from the sulfonate group) and hydrophobic (from the naphthalene ring) properties, making them effective as surfactants, dispersants, and wetting agents. greenagrochem.comatamanchemicals.com This dual nature has led to their widespread use in various industrial applications, including the manufacturing of dyes, concrete superplasticizers, and agricultural formulations. wikipedia.orgatamanchemicals.comatamanchemicals.com
Propan-2-yl naphthalene-2-sulfonate (B94788) is an ester derivative of naphthalene-2-sulfonic acid. Specifically, it is the isopropyl ester, where the hydrogen of the sulfonic acid group is replaced by a propan-2-yl (isopropyl) group. This structural modification, the addition of an alkyl group, can influence the compound's physical and chemical properties, such as its solubility and its interactions in chemical reactions. chemicalindustriessecrets.com The sodium salt of isopropyl naphthalene sulfonate is a known commercial product. chemicalindustriessecrets.comnih.gov
Significance and Research Trajectory of Naphthalene Sulfonate Esters
The study of naphthalene sulfonate esters is an extension of the broader research into naphthalene sulfonates, which began in the late 19th century with the rise of the synthetic dye industry. While much of the industrial focus has been on the salts of naphthalene sulfonic acids and their condensates, academic research has explored the synthesis and properties of their ester derivatives for more specialized applications.
Naphthalene sulfonate esters have been investigated for their potential in various fields of chemical research. For example, research has demonstrated their utility as intermediates in organic synthesis. The sulfonate group is a good leaving group, making these esters useful in nucleophilic substitution reactions.
More recent research has ventured into the biological and medicinal chemistry applications of naphthalene sulfonate esters. Studies have explored their potential as inhibitors for specific enzymes and receptors. For instance, certain naphthoquinone sulfonate ester derivatives have been synthesized and evaluated for their inhibitory activity on the P2X7 receptor, which is involved in inflammatory responses. mdpi.com Some of these compounds displayed promising results, with IC50 values indicating potent inhibition. mdpi.com Another study investigated a naphthalene sulfonate ester for its efficacy against Leishmania tarentolae, a parasite that causes leishmaniasis. researchgate.netrsc.org These studies often involve structure-activity relationship (SAR) analyses to understand how the chemical structure of the esters influences their biological activity. mdpi.comresearchgate.netrsc.org
The research trajectory for naphthalene sulfonate esters points towards a growing interest in their application in materials science and medicinal chemistry. The ability to modify both the naphthalene core and the ester group allows for the fine-tuning of their chemical and physical properties, opening up new avenues for the design of novel functional molecules.
Structure
3D Structure
Properties
CAS No. |
67199-42-2 |
|---|---|
Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
propan-2-yl naphthalene-2-sulfonate |
InChI |
InChI=1S/C13H14O3S/c1-10(2)16-17(14,15)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 |
InChI Key |
YFEVAZJEFQKILO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Propan 2 Yl Naphthalene 2 Sulfonate
Two-Step Sulfonation-Alkylation Synthesis Pathways
The industrial production of propan-2-yl naphthalene-2-sulfonate (B94788) predominantly follows a two-step synthetic route. google.com The first step is the sulfonation of naphthalene (B1677914) to yield naphthalene-2-sulfonic acid. This is followed by the alkylation (esterification) of the sulfonic acid intermediate with propan-2-ol to form the desired propan-2-yl naphthalene-2-sulfonate. google.com
Naphthalene Sulfonation: Conditions and Parameters
The sulfonation of naphthalene is a critical step where reaction conditions dictate the isomeric distribution of the resulting naphthalenesulfonic acids. To favor the formation of the desired naphthalene-2-sulfonic acid, specific parameters must be optimized.
Temperature is a paramount factor in the sulfonation of naphthalene. The reaction is typically carried out at elevated temperatures to favor the formation of the thermodynamically more stable beta-isomer (naphthalene-2-sulfonic acid) over the kinetically favored alpha-isomer (naphthalene-1-sulfonic acid). shokubai.org Research indicates that temperatures above 150°C are essential for increasing the yield of naphthalene-2-sulfonic acid. shokubai.org A common industrial practice involves heating the reaction mixture to temperatures in the range of 160-168°C. google.comchemicalbook.com The sulfonation process is exothermic, and effective temperature control is necessary to prevent runaway reactions and the formation of unwanted by-products. google.com
Concentrated sulfuric acid (typically 95-98%) is the most commonly used sulfonating agent for this reaction. shokubai.orgchemicalbook.com The molar ratio of naphthalene to the sulfonating agent is another key parameter. While the sulfonation can be performed with a molar ratio of naphthalene to sulfur trioxide (in the form of oleum (B3057394) or concentrated sulfuric acid) ranging from 1:0.7 to 1:1.5, optimal results for producing naphthalenesulfonic acids suitable for subsequent applications are often achieved with a ratio in the range of 1:0.8 to 1:1.1. google.com In some described methods, the ratio of naphthalene to sulfuric acid approaches 1:2. researchgate.net
Following the sulfonation reaction, the product mixture is typically quenched to precipitate the desired naphthalenesulfonic acid or its salt. One common method involves neutralizing the sulfuric acid solution with sodium hydroxide (B78521) solution. google.com This causes the sodium salt of naphthalene-2-sulfonic acid to precipitate, which can then be isolated by filtration. google.comyoutube.com Another technique involves the addition of a sodium chloride solution, which decreases the solubility of sodium naphthalene-2-sulfonate through the common ion effect, leading to its crystallization. youtube.com
Table 1: Naphthalene Sulfonation Parameters
| Parameter | Optimized Range/Condition | Purpose |
|---|---|---|
| Temperature | 160-168°C | Favors formation of naphthalene-2-sulfonic acid. |
| Sulfonating Agent | Concentrated Sulfuric Acid (95-98%) | Provides the sulfonic acid group for electrophilic substitution. |
| Molar Ratio (Naphthalene:H₂SO₄) | ~1:2 | Ensures complete sulfonation. |
| Quenching Method | Neutralization with NaOH or addition of NaCl solution | Precipitates the sodium salt of naphthalene-2-sulfonic acid for isolation. |
Alkylation with Propan-2-ol: Catalysis and Reaction Conditions
The second step in the synthesis is the alkylation of naphthalene-2-sulfonic acid with propan-2-ol (isopropanol) to form the final ester product. This reaction is an acid-catalyzed esterification.
Protic acids are essential catalysts for the esterification of naphthalene-2-sulfonic acid with propan-2-ol. The presence of a strong acid protonates the sulfonic acid group, making it a better leaving group and facilitating the nucleophilic attack by the alcohol. Sulfuric acid itself, often present from the previous sulfonation step, can act as the catalyst. The acidity of the catalyst is a crucial factor, with stronger Brønsted acidic catalysts generally leading to higher catalytic activity. researchgate.net The introduction of sulfonic acid groups into catalyst structures is a known strategy to increase acidity and catalytic performance, resembling the activity of sulfuric acid. researchgate.net
Table 2: Protic Acid Catalysts for Alkylation
| Catalyst Type | Example | Role in Reaction |
|---|---|---|
| Mineral Acid | Sulfuric Acid (H₂SO₄) | Protonates the sulfonic acid, activating it for nucleophilic attack. |
| Solid Acid Catalysts | Sulfonic acid-functionalized materials | Provide a heterogeneous and often reusable source of strong acid catalysis. mdpi.comuq.edu.au |
Molar Ratios of Reactants
In the synthesis of alkyl naphthalene sulfonates, the molar ratios of the reactants, primarily naphthalene, a sulfonating agent (like sulfuric acid), and an alkylating agent (like isopropanol (B130326) for propan-2-yl derivatives), are critical. The stoichiometry directly influences the reaction's efficiency and the profile of the resulting products. An optimal balance is necessary to maximize the formation of the desired mono-alkylated and mono-sulfonated product while minimizing side reactions.
For instance, in the production of alkylnaphthalene polysulfonates, the process may start with 1-10 moles of naphthalene and 1-5 moles of an α-olefin as the alkylating agent. google.com This initial alkylation step is followed by sulfonation, where the amount of sulfonating agent is adjusted based on the desired number of sulfonic groups. google.com For the neutralization of the final product, 1-4 moles of an alkaline neutralizer are typically used. google.com
A common industrial practice for producing butyl naphthalene sulfonate involves a one-step batch process reacting naphthalene, n-butanol, concentrated sulfuric acid, and oleum. google.comatamanchemicals.com Conversely, isopropyl naphthalene sulfonate is often synthesized via a two-step process, which involves sulfonation followed by alkylation. google.comatamanchemicals.com This two-step approach, while slower and more acid-consuming, allows for better control over the reaction. google.comatamanchemicals.com
The following table summarizes typical molar ratios used in related synthetic processes.
| Reactant/Process Step | Molar Ratio/Amount | Source |
| Naphthalene to α-olefin (Alkylation) | 1-10 : 1-5 | google.com |
| Alkaline Neutralizer (Neutralization) | 1-4 mol | google.com |
Temperature and Reaction Time Optimization
Temperature and reaction time are pivotal parameters in the sulfonation of naphthalene. The distribution of isomers and the extent of side-product formation are highly dependent on these factors. The sulfonation of naphthalene can yield either the alpha (1-) or beta (2-) sulfonic acid isomer. At lower temperatures, the kinetically favored product, naphthalene-1-sulfonic acid, is predominantly formed. vaia.comstackexchange.com However, at higher temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. vaia.comstackexchange.com This is because the sulfonation reaction is reversible, and at elevated temperatures, the less stable 1-isomer can convert to the more stable 2-isomer. stackexchange.comechemi.com
For the synthesis of naphthalene-2-sulfonic acid, reaction temperatures are typically maintained above 150°C. shokubai.org One specific method involves heating naphthalene with 98% sulfuric acid at 160-166°C. chemicalbook.com To maximize the yield of naphthalene-2-sulfonic acid, the reaction mixture can be heated for approximately 8 to 12 hours. google.comgoogle.com Extending the heating time beyond this can lead to a decrease in the desired product and an increase in di- and tri-sulfonated by-products. google.comgoogle.com
In some processes, the reaction is carried out in stages. For example, a two-stage sulfonation might involve an initial temperature of 150-154°C under vacuum, followed by a second stage at 155-159°C with a reduced vacuum, and a final temperature increase to 160-168°C. google.com The synthesis of related naphthalene-2,6- and -2,7-disulfonic acids requires even higher temperatures, in the range of 135 to 175°C, and longer reaction times of 15 to 30 hours. google.comgoogle.com
The table below outlines various temperature and time parameters for naphthalene sulfonation.
| Product | Temperature (°C) | Reaction Time | Key Observations | Source |
| Naphthalene-1-sulfonic acid (Kinetic Product) | Low temperatures (e.g., 0°C) | Shorter | Less stable isomer, formed faster. | vaia.com |
| Naphthalene-2-sulfonic acid (Thermodynamic Product) | 160-166°C | - | More stable isomer. | chemicalbook.com |
| Naphthalene-2-sulfonic acid | 150-200°C | 8-12 hours | Maximum yield of ~40-50% is reached. | google.comgoogle.com |
| Naphthalene-2,6- and -2,7-disulfonic acid | 135-175°C | 15-30 hours | Maximum yield of ~55-65% is achieved. | google.comgoogle.com |
| Two-stage Naphthalene Sulfonation | 150-168°C | - | Staged temperature and vacuum control. | google.com |
Neutralization Strategies for Product Isolation
Following the sulfonation and any subsequent alkylation steps, the acidic product mixture must be neutralized to isolate the desired sulfonate salt. This is a critical step that can significantly impact the purity and yield of the final product. Various alkaline solutions are employed for this purpose, with the choice of base influencing the properties of the resulting salt.
A common method involves neutralizing the sulfuric acid solution of naphthalenesulfonic acids with a sodium hydroxide solution (e.g., 33% or 50%). google.com The sodium salt of the naphthalene sulfonic acid then precipitates out upon cooling and can be collected by filtration. google.com In some procedures, a small amount of lye is added to neutralize a portion of the sulfuric acid, which also facilitates the crystallization of the β-naphthalenesulfonic acid sodium salt. chemicalbook.com
Another strategy involves the use of sodium bicarbonate to neutralize the acid and form the sodium salt. youtube.com The addition of sodium chloride to the neutralized solution can then precipitate the sodium naphthalenesulfonate through the common ion effect. youtube.comyoutube.com For isolating specific isomers, precipitation with an amine, such as o-toluidine, can be employed to form a salt with one isomer, allowing for its separation from the mixture. google.com
The table below details different neutralization and isolation techniques.
| Neutralizing Agent | Additive for Precipitation | Product Form | Source |
| Sodium Hydroxide Solution (33% or 50%) | Cooling | Precipitated Sodium Salt | google.com |
| Lye | - | Crystalline Sodium Salt | chemicalbook.com |
| Sodium Bicarbonate | Sodium Chloride | Precipitated Sodium Salt (Common Ion Effect) | youtube.comyoutube.com |
| o-Toluidine | - | Precipitated o-Toluidine Salt | google.com |
| Saturated Sodium Chloride Solution & Sodium Hydroxide | Cooling | Precipitated Sodium Salt | google.com |
Alternative Synthetic Approaches to Alkyl Naphthalene Sulfonates
Beyond the traditional one-step and two-step processes, alternative synthetic methodologies have been developed to improve the efficiency, safety, and environmental profile of alkyl naphthalene sulfonate production.
Incremental Alternating Additions of Sulfonating and Alkylating Agents
An innovative approach involves the incremental and alternating addition of the sulfonating and alkylating agents to the naphthalene starting material. google.comatamanchemicals.comwipo.int This method offers superior control over the reaction, particularly the vigorous exotherm that can occur in one-step batch processes. google.comatamanchemicals.com By adding the reactants in small portions, the heat generated can be managed more effectively, leading to a safer and more controlled synthesis. google.comatamanchemicals.com
This technique also helps to minimize the formation of undesirable by-products. google.com Once a naphthalene nucleus is alkylated, it becomes more susceptible to sulfonation than the unreacted naphthalene. google.com Therefore, adding the sulfonating agent after an initial alkylation step preferentially sulfonates the already alkylated molecules, reducing the amount of products with only one type of substituent. google.com
Strategies for Controlled Reactivity and By-product Minimization
Controlling reactivity and minimizing by-products such as sulfate (B86663) salts and unreacted starting materials are key objectives in the synthesis of alkyl naphthalene sulfonates. google.com The incremental addition strategy is a primary method for achieving this control. google.com
In the traditional sulfonation of naphthalene, a significant by-product is the unwanted α-naphthalenesulfonic acid. chemicalbook.com This can be addressed by heating the reaction mixture, which causes the unstable α-isomer to hydrolyze back to naphthalene and sulfuric acid. chemicalbook.com The naphthalene can then be removed by blowing it out of the reaction mixture. chemicalbook.com
The use of specific reactor designs can also play a crucial role. For instance, a reactor designed to suppress the sublimation of naphthalene can drastically increase the product yield to nearly 98%. shokubai.org Furthermore, employing naphthenic solvents like decalin has been shown to improve the product yield significantly. shokubai.org
Synthetic Routes to Related Naphthalene Sulfonate Derivatives
The versatility of naphthalene chemistry allows for the synthesis of a wide array of sulfonate derivatives with diverse applications. wikipedia.org
Naphthalene-2-sulfonic acid serves as a key intermediate in the production of other important compounds. For example, fusion with sodium hydroxide followed by acidification yields 2-naphthol (B1666908). youtube.comwikipedia.org It is also a precursor in the formation of various di- and tri-sulfonic acids, such as 2,6- and 2,7-naphthalenedisulfonic acids and 1,3,6-naphthalenetrisulfonic acid. wikipedia.org
Aminonaphthalenesulfonic acids, which are precursors to many azo dyes, are another important class of derivatives. wikipedia.org Furthermore, the condensation of naphthalenesulfonates or alkylnaphthalenesulfonates with formaldehyde (B43269) produces polymeric sulfonic acids that are widely used as superplasticizers in concrete. wikipedia.org
The synthesis of other derivatives can involve different starting materials and reaction pathways. For example, 2,7-bis(prop-2-yn-1-yl-oxy)naphthalene can be synthesized from naphthalene-2,7-diol and prop-2-ynyl 4-methyl-benzene-sulfonate in the presence of sodium hydride. nih.gov Another example is the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives through a microwave-assisted copper(0)-catalyzed Ullmann reaction between 8-chloronaphthalene-1-sulfonic acid and a substituted amine. acs.org
The table below lists some related naphthalene sulfonate derivatives and their synthetic precursors.
| Derivative | Precursors | Source |
| 2-Naphthol | Naphthalene-2-sulfonic acid, Sodium Hydroxide | youtube.comwikipedia.org |
| Naphthalene-2,6- and -2,7-disulfonic acids | Naphthalene-2-sulfonic acid | wikipedia.org |
| 1,3,6-Naphthalenetrisulfonic acid | Naphthalene-2-sulfonic acid | wikipedia.org |
| Polymeric Naphthalene Sulfonates | Naphthalenesulfonates, Formaldehyde | wikipedia.org |
| 2,7-Bis(prop-2-yn-1-yl-oxy)naphthalene | Naphthalene-2,7-diol, Prop-2-ynyl 4-methyl-benzene-sulfonate | nih.gov |
| 8-Anilinonaphthalene-1-sulfonic Acid Derivatives | 8-Chloronaphthalene-1-sulfonic acid, Substituted Amine | acs.org |
| Alkylnaphthalene Polysulfonates | Naphthalene, α-Olefin | google.com |
Spectroscopic Characterization and Structural Elucidation of Propan 2 Yl Naphthalene 2 Sulfonate and Analogues
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared and Raman techniques, provides detailed information about the molecular vibrations of a compound, which are specific to its bonding and geometry.
The FT-IR spectrum of propan-2-yl naphthalene-2-sulfonate (B94788) is characterized by absorption bands corresponding to the naphthalene (B1677914) ring, the sulfonate group, and the isopropyl moiety. The key vibrations for the naphthalene portion include C-H stretching in the aromatic region and C=C stretching vibrations within the ring system. researchgate.net The sulfonate group is distinguished by strong, characteristic stretching vibrations of the S=O and C-S bonds.
Analysis of related compounds provides insight into the expected spectral features. For instance, naphthalene-2-sulfonic acid and its derivatives exhibit strong absorptions for the sulfonic group. researchgate.netchemicalbook.com The C-S stretching vibration is typically observed around 692 cm⁻¹. researchgate.net The S=O stretching in sulfonic acids and their derivatives usually appears as strong bands in the infrared spectrum. researchgate.net The IR spectrum of 2-naphthol (B1666908) shows characteristic out-of-plane C-H bends for the naphthalene ring with one, two, and four adjacent hydrogens at 844, 814, and 742 cm⁻¹, respectively. researchgate.net
Based on the analysis of its constituent parts and related structures, the following table summarizes the predicted principal FT-IR absorption bands for propan-2-yl naphthalene-2-sulfonate.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretching |
| ~2980-2960 | Medium-Weak | Aliphatic C-H Stretching (Isopropyl) |
| ~1600, ~1500, ~1460 | Medium-Weak | Aromatic C=C Ring Stretching |
| ~1370-1350 | Strong | Asymmetric S=O Stretching (SO₂) |
| ~1190-1170 | Strong | Symmetric S=O Stretching (SO₂) |
| ~995-900 | Medium | S-O-C Stretching |
| ~860-740 | Strong | Aromatic C-H Out-of-Plane Bending |
| ~700 | Medium | C-S Stretching |
This table is generated based on characteristic vibrational frequencies of naphthalene, sulfonate, and isopropyl functional groups.
The FT-Raman spectrum provides complementary information to FT-IR, particularly for non-polar bonds. The naphthalene ring vibrations are typically strong in the Raman spectrum. researchgate.net Key Raman bands for naphthalene include C-C stretching, ring deformation, and C-H bending modes. researchgate.net For instance, characteristic Raman bands for naphthalene are observed at approximately 1021 cm⁻¹ (C-C stretching), 1381 cm⁻¹ (ring deformation and C-C stretching), and 1464 cm⁻¹ (C-H bending and C-C stretching). researchgate.net
In the FT-Raman spectrum of this compound, the symmetric vibrations of the naphthalene ring are expected to be particularly intense. The S=O stretching vibrations of the sulfonate group are also Raman active.
The vibrational spectrum of this compound is dominated by the modes of the naphthalene ring and the sulfonyl group. The C=C stretching vibrations of the naphthalene ring typically appear in the 1620-1390 cm⁻¹ region. researchgate.net The C-H stretching modes of the aromatic ring are found above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, appear in the 900-650 cm⁻¹ region. researchgate.net
The sulfonate group (-SO₂OR) is characterized by two intense absorption bands corresponding to asymmetric and symmetric stretching of the S=O bonds. These are typically among the strongest bands in the FT-IR spectrum, making them highly useful for identification. The exact position of these bands can be influenced by the electronic environment.
The vibrational characteristics of molecules, particularly those with polar functional groups like sulfonates, can be influenced by the solvent. Polar solvents can interact with the sulfonate group through dipole-dipole interactions or hydrogen bonding. Such interactions can lead to shifts in the vibrational frequencies of the S=O bonds. For example, hydrogen bonding to the oxygen atoms of the sulfonate group would be expected to lower the S=O stretching frequency and potentially broaden the absorption band. The choice of solvent is therefore a critical parameter in the acquisition and interpretation of vibrational spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing precise information about the hydrogen and carbon atomic environments.
The ¹H and ¹³C NMR spectra of this compound can be predicted by considering the spectra of its precursors, such as propan-2-ol and naphthalene derivatives. docbrown.infodocbrown.info The naphthalene moiety presents a complex pattern in the aromatic region of the spectrum, while the isopropyl group shows distinct, characteristic signals.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the seven protons of the naphthalene ring are expected to appear as a series of multiplets in the downfield region, typically between 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns are determined by the 2-position substitution. The isopropyl group will exhibit two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton is shifted downfield due to the deshielding effect of the adjacent sulfonate oxygen.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 7.5 | Multiplet | 7H | Naphthalene Ar-H |
| ~4.8 - 4.6 | Septet | 1H | -O-CH -(CH₃)₂ |
| ~1.3 - 1.2 | Doublet | 6H | -CH-(CH₃ )₂ |
This table is generated based on typical chemical shifts for naphthalenesulfonates and isopropyl esters. docbrown.inforsc.org
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows signals for all 13 carbon atoms in the molecule, though some of the naphthalene carbons may have very similar chemical shifts. There are ten distinct carbon environments in the naphthalene ring system and two for the isopropyl group. The carbon atom attached to the sulfonate group (C-2 of naphthalene) and the carbons of the isopropyl group are particularly diagnostic. The propan-2-ol precursor shows ¹³C signals at approximately 25 ppm for the methyl carbons and 64 ppm for the CH-OH carbon. docbrown.info In the ester, the isopropyl methine carbon is expected in a similar region, while the naphthalene carbons appear in the aromatic range of ~120-145 ppm. rsc.orgnih.gov
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 120 | Naphthalene C |
| ~75 - 70 | -O-C H-(CH₃)₂ |
| ~25 - 22 | -CH-(C H₃)₂ |
This table is generated based on typical chemical shifts for naphthalenesulfonates and isopropyl groups. docbrown.inforsc.org
Two-Dimensional NMR Techniques for Structural Connectivity
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of techniques for the unambiguous structural elucidation of molecules like this compound. These experiments provide correlation data between different nuclei, allowing for the mapping of bonding frameworks and spatial relationships that are not discernible from one-dimensional (1D) spectra alone.
Homonuclear Correlation Spectroscopy (COSY) is a fundamental 2D NMR experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu The resulting 2D spectrum plots the ¹H NMR spectrum on both axes, with diagonal peaks corresponding to the 1D spectrum and off-diagonal cross-peaks indicating coupled protons. sdsu.edu
For this compound, the COSY spectrum is expected to show key correlations that confirm the structure of the isopropyl and naphthalene fragments:
Isopropyl Moiety: A distinct cross-peak would appear between the methine proton (-CH, septet) and the six equivalent methyl protons (-CH₃, doublet) of the propan-2-yl group. This confirms the isopropyl structure.
Naphthalene Ring System: Correlations would be observed between adjacent protons on the naphthalene rings. For the 2-substituted ring, a cross-peak between H-3 and H-4 would be expected. On the unsubstituted ring, a chain of correlations would connect H-5 to H-6, H-6 to H-7, and H-7 to H-8, confirming their sequential arrangement. The absence of a correlation between H-1 and any other proton confirms its isolated nature, consistent with substitution at the C-2 position.
The Heteronuclear Single Quantum Correlation (HSQC) experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu This technique is exceptionally sensitive and is used to assign carbon signals based on their attached, and more easily assigned, proton signals. libretexts.org The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with a cross-peak appearing at the intersection of the chemical shifts of a directly bonded C-H pair. columbia.edu
For this compound, an HSQC spectrum would provide the following crucial one-bond correlations, as detailed in the predictive data table below.
Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | HSQC Correlation |
|---|---|---|---|
| C-1 | ~128.0 | ~8.5 (s) | Yes |
| C-2 | ~145.0 | - | No (Quaternary) |
| C-3 | ~122.0 | ~7.8 (d) | Yes |
| C-4 | ~129.0 | ~7.9 (d) | Yes |
| C-5 | ~127.5 | ~7.9 (d) | Yes |
| C-6 | ~127.0 | ~7.6 (t) | Yes |
| C-7 | ~128.5 | ~7.6 (t) | Yes |
| C-8 | ~129.5 | ~8.0 (d) | Yes |
| C-4a | ~132.0 | - | No (Quaternary) |
| C-8a | ~135.0 | - | No (Quaternary) |
| C-1' (CH) | ~75.0 | ~4.8 (septet) | Yes |
| C-2' (CH₃) | ~23.0 | ~1.3 (d) | Yes |
The Heteronuclear Multiple-Bond Correlation (HMBC) experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). columbia.educolumbia.edu This is arguably the most powerful NMR technique for assembling molecular fragments into a final structure, as it reveals how different parts of a molecule are connected through quaternary carbons and heteroatoms. ustc.edu.cn
In the case of this compound, HMBC is essential for connecting the isopropyl ester group to the naphthalene-2-sulfonate core. Key expected correlations would include:
A correlation between the methine proton (H-1') of the isopropyl group and the sulfonate-bearing carbon (C-2) of the naphthalene ring. This ³J_CH_ coupling across the ester oxygen-sulfur bridge is definitive proof of the ester linkage at the C-2 position.
Correlations from the isolated H-1 proton to neighboring carbons C-2, C-3, and C-8a.
Correlations from the H-3 proton to C-1, C-2, and C-4a.
Correlations from the isopropyl methyl protons (H-2') to the methine carbon (C-1').
Predicted Key HMBC Correlations for Structural Confirmation
| Proton (¹H) | Correlates to Carbon (¹³C) over 2-3 Bonds | Significance |
|---|---|---|
| H-1' (methine) | C-2, C-2' | Confirms ester linkage to C-2 and isopropyl structure. |
| H-2' (methyl) | C-1' | Confirms isopropyl structure. |
| H-1 | C-2, C-3, C-8a | Confirms substitution at C-2 and ring fusion. |
| H-3 | C-1, C-4a, C-2 | Confirms substitution pattern on the first ring. |
Spectroscopic Analysis of Substituent Effects on NMR Signals
The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are significantly influenced by the electronic properties of its substituents. The naphthalene ring system's proton and carbon signals are modulated by the interplay between the electron-withdrawing sulfonate ester group and the alkyl chain.
The sulfonate group (-SO₂OR) is strongly electron-withdrawing due to the high electronegativity of the oxygen and sulfur atoms. This effect causes a general deshielding (downfield shift) of the protons and carbons on the naphthalene ring, particularly those in close proximity. nih.gov The proton at the C-1 position, being ortho to the sulfonate group, is expected to be the most deshielded aromatic proton, appearing at a significantly downfield chemical shift. Similarly, the carbon to which the sulfonate is attached (C-2) and the adjacent carbons (C-1 and C-3) will experience the most pronounced downfield shifts in the ¹³C spectrum. Studies on substituted naphthalenes have consistently shown that electron-withdrawing groups decrease the electron density on the aromatic ring, leading to such downfield shifts. nih.govepa.gov
Conversely, the propan-2-yl group itself has a milder electronic influence. The methine proton (H-1') is shifted downfield due to its attachment to the electronegative oxygen atom of the ester linkage. The methyl protons (H-2') are further from the sulfonate group and thus exhibit a more typical upfield chemical shift for an alkyl environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene core of this compound is the primary chromophore, responsible for its characteristic absorption spectrum. Naphthalene itself exhibits three main absorption bands arising from π→π* transitions, which are often labeled ¹Lₐ, ¹Lₑ, and ¹Bₑ bands.
The introduction of the sulfonate substituent modifies this absorption profile. While naphthalene sulfonates are highly water-soluble, their UV spectra are typically recorded in organic solvents for analysis. nih.gov The sulfonate group acts as an auxochrome, which can cause a shift in the wavelength (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of the absorption bands. For naphthalene-2-sulfonic acid and its esters, the general features of the naphthalene spectrum are retained but are often shifted to slightly longer wavelengths (a bathochromic shift). nist.govresearchgate.net
Expected UV-Vis Absorption Maxima
| Transition | Approximate λmax (nm) | Region |
|---|---|---|
| ¹Bₑ | ~225-235 nm | UV-C |
| ¹Lₐ | ~275-285 nm | UV-B |
| ¹Lₑ | ~315-330 nm | UV-A |
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns. For this compound (C₁₃H₁₄O₃S), the molecular weight is 250.32 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 250. Aromatic systems like naphthalene tend to produce relatively stable molecular ions. libretexts.org The subsequent fragmentation pattern would provide strong evidence for the compound's structure. Common fragmentation pathways for alkyl sulfonates involve cleavage at the C-O and S-O bonds. aaqr.orgmiamioh.edu
Key expected fragments include:
Loss of a propene molecule: A common rearrangement for isopropyl esters can lead to the loss of propene (CH₃-CH=CH₂, 42 Da), resulting in a peak corresponding to naphthalene-2-sulfonic acid at m/z 208.
Loss of the isopropyl radical: Cleavage of the O-C bond can result in the loss of the isopropyl radical (•CH(CH₃)₂, 43 Da), yielding a fragment at m/z 207, corresponding to the naphthalene-2-sulfonate anion.
Formation of the naphthalenesulfonyl cation: Cleavage of the S-O bond can produce the naphthalenesulfonyl cation ([C₁₀H₇SO₂]⁺) at m/z 191.
Formation of the naphthalene cation: A further fragmentation involving the loss of SO₂ (64 Da) from the m/z 191 fragment would yield the stable naphthalene cation ([C₁₀H₇]⁺) at m/z 127. libretexts.org
Predicted Key Fragments in Mass Spectrometry
| m/z | Identity | Formula |
|---|---|---|
| 250 | Molecular Ion [M]⁺˙ | [C₁₃H₁₄O₃S]⁺˙ |
| 208 | [M - C₃H₆]⁺˙ (loss of propene) | [C₁₀H₈O₃S]⁺˙ |
| 207 | [M - C₃H₇]⁺ (loss of isopropyl radical) | [C₁₀H₇O₃S]⁺ |
| 191 | [C₁₀H₇SO₂]⁺ | [C₁₀H₇SO₂]⁺ |
| 127 | [C₁₀H₇]⁺ (naphthalene cation) | [C₁₀H₇]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS allows for the confident assignment of a molecular formula.
Research Findings:
For this compound, HRMS analysis is expected to yield a high-resolution mass that corresponds to its molecular formula, C₁₃H₁₄O₃S. The exact mass can be calculated and then compared to the experimentally observed mass. The electrospray ionization (ESI) technique is commonly employed for such analyses, often in negative ion mode to detect the deprotonated molecule or in positive ion mode to observe adducts.
A study on related aromatic sulfonates utilized electrospray ionization mass spectrometry (ESI-MS) in negative ion mode to identify deprotonated molecules ([M-H]⁻), providing a basis for the expected fragmentation patterns. mdpi.com For this compound, the primary ion observed would be the molecular ion or a simple adduct.
| Ion | Expected m/z | Description |
| [M+H]⁺ | 251.0736 | Protonated molecule |
| [M+Na]⁺ | 273.0556 | Sodium adduct |
| [M-H]⁻ | 249.0591 | Deprotonated molecule |
Note: The expected m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.
Liquid Chromatography Coupled to Mass Spectrometry (LC-MS)
Liquid chromatography coupled to mass spectrometry (LC-MS) is an indispensable tool for the separation, detection, and identification of compounds in a mixture. nih.gov This technique is particularly well-suited for the analysis of naphthalene sulfonates. nih.gov
Research Findings:
In the analysis of this compound, a reversed-phase HPLC method would likely be employed. sielc.com The separation would be achieved on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid such as formic acid to improve peak shape and ionization efficiency. sielc.com
Following chromatographic separation, the eluent is introduced into the mass spectrometer. ESI is a common ionization source for LC-MS analysis of such compounds. The mass spectrometer can be operated in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to look for specific ions corresponding to the target analyte. For quantitative analysis, tandem mass spectrometry (MS/MS) can be used, where the parent ion is fragmented, and a specific product ion is monitored, enhancing selectivity and sensitivity. A study on the analysis of aromatic sulfonates in industrial wastewater utilized volatile amines as ion-pairing agents in LC-MS/MS determination. nih.gov
| Parameter | Typical Condition |
| Column | C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over several minutes |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | ESI Positive or Negative |
| Detection | Full Scan or MS/MS |
X-ray Crystallography for Solid-State Structural Analysis
Research Findings:
While a crystal structure for this compound is not publicly available, analysis of related naphthalene derivatives provides insight into the expected structural features. For example, the crystal structure of 1,3-Bis(propan-2-yl)naphthalene reveals details about the orientation of the isopropyl groups relative to the naphthalene ring system. epa.gov In a potential crystal structure of this compound, one would expect to observe specific orientations of the propan-2-yl group and the sulfonate group. The naphthalene ring itself is expected to be largely planar. Intermolecular interactions, such as C-H···π stacking and potential weak hydrogen bonds involving the sulfonate oxygen atoms, would likely play a significant role in the crystal packing. epa.gov The collection of X-ray diffraction data and refinement using established software would be necessary to determine the precise solid-state structure.
Advanced Spectroscopic Methods
In addition to mass spectrometry, other spectroscopic techniques are crucial for the complete characterization of this compound.
Research Findings:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the presence and connectivity of the propan-2-yl and naphthalene moieties.
In the ¹H NMR spectrum, characteristic signals for the isopropyl group would include a doublet for the six methyl protons and a septet for the methine proton. The aromatic protons of the naphthalene ring would appear as a series of multiplets in the downfield region.
The ¹³C NMR spectrum would show distinct signals for the methyl and methine carbons of the isopropyl group, as well as for the ten carbons of the naphthalene ring system. The carbon attached to the sulfonate group would be expected to have a characteristic chemical shift.
A study on 2-amino-1-naphthalenesulfonic acid utilized NMR for structural investigation. tandfonline.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule.
For this compound, characteristic absorption bands would be observed for the S=O stretching of the sulfonate group, typically in the region of 1350-1175 cm⁻¹.
C-O stretching, aromatic C=C stretching, and C-H stretching vibrations would also be present.
Infrared spectroscopy has been used to study naphthalene and its derivatives, showing characteristic C-H and C-C vibrational modes. nasa.gov
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Doublet (6H) and Septet (1H) for isopropyl group; Multiplets for aromatic protons. |
| ¹³C NMR | Signals for isopropyl carbons; Signals for ten distinct naphthalene carbons. |
| FT-IR (cm⁻¹) | ~1350-1175 (S=O stretch); ~1600-1450 (Aromatic C=C stretch); ~3100-3000 (Aromatic C-H stretch); ~2980-2850 (Aliphatic C-H stretch). |
Computational and Theoretical Chemistry Studies of Propan 2 Yl Naphthalene 2 Sulfonate
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like propan-2-yl naphthalene-2-sulfonate (B94788). DFT methods, which approximate the many-electron problem by using functionals of the electron density, offer a balance between computational cost and accuracy. These calculations can predict a wide range of molecular properties, providing insights that are often difficult to obtain through experimental means alone.
For a molecule such as propan-2-yl naphthalene-2-sulfonate, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to describe the atomic orbitals. Such studies would enable a detailed exploration of the molecule's geometry, electronic orbitals, and electrostatic potential.
Optimized Geometries and Molecular Structure Prediction
A fundamental step in computational chemistry is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| C(naphthalene)-S Bond Length | ~1.80 Å |
| S=O Bond Length | ~1.45 Å |
| S-O(ester) Bond Length | ~1.60 Å |
| O(ester)-C(isopropyl) Bond Length | ~1.47 Å |
| C-S-O Bond Angle | ~105-110° |
| O=S=O Bond Angle | ~120° |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals provide insights into where a molecule is likely to act as an electron donor or acceptor.
The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene (B1677914) ring system. The electron density of the HOMO would likely be distributed across the fused aromatic rings, indicating that this part of the molecule is the most susceptible to electrophilic attack. The energy of the HOMO is a critical parameter; a higher HOMO energy suggests a greater tendency to donate electrons and thus higher reactivity towards electrophiles.
The LUMO is the innermost orbital without electrons and signifies the ability of a molecule to accept electrons. For this compound, the LUMO would likely be distributed over the naphthalene ring and the sulfonate group. This distribution would indicate the regions of the molecule that are most susceptible to nucleophilic attack. The energy of the LUMO is also significant; a lower LUMO energy implies a greater affinity for electrons and thus higher reactivity towards nucleophiles.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (Illustrative) |
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV |
Note: These values are illustrative and would be determined with precision through DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interactions.
On an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate an excess of electrons and are characteristic of nucleophilic sites. For this compound, these red regions would be expected around the oxygen atoms of the sulfonate group, which possess lone pairs of electrons. These sites would be attractive to electrophiles or positive centers of other molecules.
Regions of positive electrostatic potential, usually colored in shades of blue, signify a deficiency of electrons and are characteristic of electrophilic sites. Such blue regions would likely be found around the hydrogen atoms of the naphthalene ring and the isopropyl group. The area around the sulfur atom might also exhibit some positive potential due to the strong electron-withdrawing effect of the adjacent oxygen atoms. These sites would be susceptible to attack by nucleophiles.
Intermediate potential regions, colored in green, represent areas of relative neutrality. The MEP map provides a comprehensive picture of the charge distribution and is a powerful predictor of how the molecule will interact with other chemical species.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of molecules by examining the interactions between localized orbitals. This analysis provides insights into charge distribution, hyperconjugative effects, and the stabilizing forces within a molecule.
Hyperconjugative interactions involve the donation of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. These interactions are crucial for understanding the stability and reactivity of a molecule. In this compound, significant hyperconjugative interactions are expected to occur between the lone pairs of the oxygen atoms in the sulfonate group and the antibonding orbitals of the naphthalene ring and the isopropyl group.
While specific energy values for this compound are not available, a representative table of hyperconjugative interactions and their second-order perturbation theory energies (E(2)) for a similar naphthalene sulfonate structure is presented below to illustrate the concept.
Table 1: Illustrative Hyperconjugative Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| π(C1-C2) | π*(C3-C4) | 20.5 |
| π(C5-C6) | π*(C7-C8) | 22.1 |
| n(O1) | σ*(S-O2) | 15.8 |
| n(O2) | σ*(S-C9) | 5.2 |
Note: The data in this table is illustrative and based on general principles and data from analogous molecules. The actual values for this compound would require specific computational calculations.
Lone pair donor-acceptor interactions are a key aspect of NBO analysis, revealing the stabilization energy arising from the delocalization of electron density from lone pairs into antibonding orbitals. In this compound, the oxygen atoms of the sulfonate group and the ester oxygen possess lone pairs that can engage in significant donor-acceptor interactions.
An illustrative table of lone pair donor-acceptor interactions and their stabilization energies for a related compound is provided below.
Table 2: Illustrative Lone Pair Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor Lone Pair (n) | Acceptor Antibonding Orbital | E(2) (kcal/mol) |
|---|---|---|
| n(O-ester) | σ*(S-O) | 8.9 |
| n(O-sulfonate) | σ*(S-C) | 6.3 |
Note: The data in this table is for illustrative purposes. The actual values for this compound would require specific computational calculations.
Topological Analyses
Topological analyses of electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), provide profound insights into chemical bonding and molecular structure.
The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which are indicative of chemical bonds and lone pairs. uchile.cl In the context of this compound, an ELF analysis would reveal distinct basins of electron localization corresponding to the covalent bonds (C-C, C-H, S-O, S-C, C-O) and the lone pairs on the oxygen atoms. uchile.cltandfonline.com
The naphthalene moiety would exhibit a characteristic pattern of π-electron delocalization across the fused rings. researchgate.net The ELF analysis would likely show a continuous region of delocalized electron density above and below the plane of the naphthalene ring system. researchgate.net This delocalization is a hallmark of aromatic systems and is a major contributor to the stability of the naphthalene core. The sulfonate and isopropyl groups, in contrast, would show more localized electron domains corresponding to their single bonds.
Topological analysis can also shed light on non-covalent interactions, such as van der Waals forces and steric hindrance, which are crucial for determining the molecule's three-dimensional shape and its interactions with other molecules. The size and orientation of the isopropyl group relative to the naphthalene ring are influenced by steric effects. nih.govnih.gov
The analysis of the electron density topology can identify regions of charge depletion and accumulation, which in turn dictate how the molecule will interact with its neighbors through van der Waals forces. The bulky isopropyl group and the sulfonate group will create specific steric profiles that influence the packing of the molecule in a solid state and its solvation in different media.
Mulliken Analysis for Charge Distribution
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a picture of the charge distribution. uni-muenchen.deresearchgate.net While it has known limitations, such as basis set dependency, it offers a useful qualitative understanding of the electrostatic potential of a molecule. uni-muenchen.de
In this compound, the Mulliken analysis is expected to show a significant negative charge on the oxygen atoms of the sulfonate group due to their high electronegativity. The sulfur atom would likely carry a partial positive charge, being bonded to three highly electronegative oxygen atoms. The carbon atoms of the naphthalene ring would have varying, smaller negative charges, while the hydrogen atoms would be slightly positively charged. The isopropyl group would also exhibit a distribution of small partial charges.
An illustrative table of Mulliken charges for the key atoms in a similar sulfonate ester is presented below.
Table 3: Illustrative Mulliken Charges on Key Atoms
| Atom | Mulliken Charge (a.u.) |
|---|---|
| S | +1.50 |
| O (doubly bonded) | -0.75 |
| O (ester) | -0.60 |
| C (naphthalene, attached to S) | +0.20 |
Note: The data in this table is illustrative and based on general principles and data from analogous molecules. The actual values for this compound would require specific computational calculations.
Simulation of Spectroscopic Properties
Computational spectroscopy is a powerful tool for predicting the spectral characteristics of molecules, providing insights that complement and guide experimental work. For this compound, theoretical simulations of its vibrational and NMR spectra can be performed using quantum chemical calculations.
The vibrational frequencies of this compound can be computed using Density Functional Theory (DFT), a workhorse of modern computational chemistry. Methodologies such as the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p) are commonly employed for such calculations on naphthalene derivatives. researchgate.net These calculations, following a geometry optimization of the molecule to its lowest energy state, yield a set of harmonic vibrational frequencies corresponding to specific molecular motions.
These computed frequencies can be correlated with experimental infrared (IR) and Raman spectra. The calculations provide not only the frequency of a vibrational mode but also its intensity, aiding in the assignment of complex experimental spectra. Key vibrational modes for this compound would include the asymmetric and symmetric stretching of the sulfonate (SO₃) group, C-H stretching vibrations of the naphthalene ring and the propan-2-yl group, and various ring deformation and bending modes. researchgate.net
Table 1: Representative Theoretical Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Assignment | Description |
| ~3100-3000 | Aromatic C-H Stretch | Stretching of C-H bonds on the naphthalene ring. |
| ~2980-2900 | Aliphatic C-H Stretch | Stretching of C-H bonds in the propan-2-yl group. |
| ~1600-1450 | C=C Ring Stretch | Stretching vibrations within the aromatic naphthalene core. |
| ~1380-1360 | S=O Asymmetric Stretch | Asymmetric stretching of the sulfur-oxygen double bonds in the sulfonate group. |
| ~1190-1170 | S=O Symmetric Stretch | Symmetric stretching of the sulfur-oxygen double bonds. |
| ~1070-1050 | S-O Stretch | Stretching of the sulfur-oxygen single bond connected to the propan-2-yl group. |
| ~900-650 | C-H Out-of-Plane Bend | Bending of aromatic C-H bonds out of the plane of the naphthalene ring. |
Note: The data in this table is illustrative and based on typical frequency ranges for the specified functional groups. Actual computed values would be specific to the molecule's calculated force field.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as isotropic chemical shifts, are invaluable for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for predicting ¹H and ¹³C NMR spectra. Functionals like M06-2X with a 6-311++G(d,p) basis set have been shown to provide accurate chemical shift predictions for related naphthalene derivatives. nih.gov
Calculations are performed on the optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. These theoretical shifts can distinguish between the different chemical environments of the proton and carbon atoms within this compound.
Table 2: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
¹H NMR
| Atom | Environment | Calculated Chemical Shift (δ, ppm) |
|---|---|---|
| H (aromatic) | Naphthalene Ring | 7.5 - 8.5 |
| CH (propan-2-yl) | Methine | 4.8 - 5.2 |
¹³C NMR
| Atom | Environment | Calculated Chemical Shift (δ, ppm) |
|---|---|---|
| C (aromatic, S-bound) | Naphthalene C-2 | 140 - 145 |
| C (aromatic) | Naphthalene Ring | 120 - 135 |
| CH (propan-2-yl) | Methine | 75 - 80 |
Note: These chemical shift values are representative examples. Precise values depend on the specific computational method and the electronic environment within the optimized structure.
Solvent Effects on Electronic Spectra and Molecular Orbitals
The electronic absorption properties of a molecule can be significantly influenced by its solvent environment, a phenomenon known as solvatochromism. Computational methods can model these effects by combining quantum mechanical calculations for the solute with a model for the solvent. A common approach is to use Time-Dependent Density Functional Theory (TD-DFT) for the electronic transitions, coupled with a Polarizable Continuum Model (PCM) to represent the bulk solvent. asianpubs.organalis.com.my
This methodology allows for the calculation of the electronic absorption spectrum (e.g., UV-Vis spectrum) in various solvents. Key parameters obtained are the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. asianpubs.org By performing calculations in solvents of different polarities (e.g., cyclohexane, acetonitrile (B52724), methanol), one can predict how the π→π* and n→π* transitions of this compound will shift. analis.com.myuobasrah.edu.iq These calculations also provide insights into the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and how their energies are affected by the solvent.
Table 3: Predicted Solvent Effects on the Primary Absorption Band (λ_max) of this compound
| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |
| Cyclohexane | 2.02 | ~275 | ~0.25 |
| Dichloromethane | 8.93 | ~278 | ~0.28 |
| Acetonitrile | 37.5 | ~280 | ~0.30 |
| Methanol | 32.7 | ~282 | ~0.31 |
Note: The data represents a hypothetical trend for a π→π transition, where increasing solvent polarity often causes a bathochromic (red) shift. Actual values are dependent on the specific electronic structure and the TD-DFT/PCM calculation.*
Thermodynamical Property Computations
DFT frequency calculations not only provide vibrational spectra but also serve as the basis for computing key thermodynamic properties. From the vibrational analysis, quantities such as the zero-point vibrational energy (ZPVE), thermal energy, entropy (S), and constant volume heat capacity (Cv) can be determined using statistical mechanics principles.
These calculations allow for the prediction of standard thermodynamic functions like enthalpy (H) and Gibbs free energy (G) at a given temperature and pressure. This information is crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it might participate.
Table 4: Example of Calculated Thermodynamical Properties for this compound at 298.15 K
| Property | Units | Illustrative Value |
| Zero-Point Energy | kcal/mol | ~150 |
| Enthalpy (H) | Hartree/particle | (Value dependent on absolute energy) |
| Gibbs Free Energy (G) | Hartree/particle | (Value dependent on absolute energy) |
| Entropy (S) | cal/mol·K | ~120 |
| Heat Capacity (Cv) | cal/mol·K | ~75 |
Note: Values for H and G are typically reported relative to a reference state. The presented values for S and Cv are illustrative of a molecule of this size and complexity.
Nonlinear Optical (NLO) Properties
Molecules with extended π-conjugated systems and charge asymmetry can exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational chemistry provides a direct route to predicting these properties. DFT calculations can be used to determine the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). asianpubs.orgipme.ru
For a molecule like this compound, the presence of the electron-rich naphthalene ring and the sulfonate group can lead to a notable NLO response. Calculations using functionals like B3LYP or CAM-B3LYP with extended basis sets can provide reliable predictions of these NLO parameters. ipme.rumdpi.com The first hyperpolarizability (β) is particularly important as it governs second-harmonic generation.
Table 5: Representative Calculated Nonlinear Optical Properties for this compound
| Property | Units | Description | Illustrative Value |
| <α> (Mean Polarizability) | 10⁻²⁴ esu | Linear response to an electric field | ~25 |
| β_tot (Total First Hyperpolarizability) | 10⁻³⁰ esu | Second-order NLO response | ~5-15 |
| <γ> (Mean Second Hyperpolarizability) | 10⁻³⁶ esu | Third-order NLO response | ~100-200 |
Note: The illustrative values are based on calculations for similar aromatic systems. The actual NLO response is highly sensitive to molecular structure and the computational level of theory. ipme.runih.gov
Chemical Reactivity and Mechanistic Investigations of Propan 2 Yl Naphthalene 2 Sulfonate
Oxidation Reactions and Pathways
The oxidation of naphthalene (B1677914) and its derivatives has been a subject of extensive study, particularly in the context of atmospheric chemistry and metabolic pathways. While specific research on the oxidation of propan-2-yl naphthalene-2-sulfonate (B94788) is limited, the reactivity of the naphthalene moiety provides a strong basis for understanding its oxidative pathways.
Mechanism of Aromatic System Oxidation
The oxidation of the naphthalene system, such as that in propan-2-yl naphthalene-2-sulfonate, typically proceeds through the formation of highly reactive intermediates. The process is often initiated by the addition of an oxidizing agent, such as a hydroxyl radical (•OH) or a cytochrome P450 enzyme, to the aromatic ring.
In metabolic processes, naphthalene sulfonates are first metabolized by hepatic mixed-function oxidases to form an epoxide, specifically naphthalene-1,2-oxide. atamanchemicals.com This epoxide is a critical intermediate that can undergo several subsequent reactions. Theoretical studies on similar molecules, like 2-methylnaphthalene, show that oxidation initiated by •OH radicals primarily involves addition to the aromatic ring to form an adduct, which then reacts with molecular oxygen. researchgate.net
Strong chemical oxidants, such as chromic acid or potassium permanganate, can also oxidize the aromatic system. youtube.com However, the aromaticity of the naphthalene ring provides significant stabilization, making it relatively resistant to oxidation compared to aliphatic side chains. youtube.com The general mechanism involves the initial formation of an intermediate which can then be converted to a more stable product, such as a carboxylic acid, upon further oxidation. youtube.com
Formation of Oxidized Derivatives with Altered Properties
The initial epoxide intermediate formed during oxidation is highly reactive and can be converted into various oxidized derivatives. atamanchemicals.com These derivatives possess altered chemical and physical properties compared to the parent molecule.
One major pathway involves the enzymatic conversion of the epoxide to a dihydrodiol (1,2-dihydroxy-1,2-dihydronaphthalene sulfonate). atamanchemicals.com This dihydrodiol can be further dehydrogenated to produce the highly reactive 1,2-dihydroxy derivative. atamanchemicals.com Subsequent spontaneous oxidation of this species leads to the formation of 1,2-naphthoquinone, a reactive ortho-quinone. atamanchemicals.com The formation of quinones introduces new reactive sites into the molecule, significantly altering its electronic properties and biological reactivity.
Another potential outcome of oxidation, particularly under controlled conditions, is the formation of hydroxylated naphthalenes (naphthols). For instance, the oxidation of naphthalene dioxygenase can result in benzylic alcohols from methyl-substituted naphthalenes. nih.gov While the subject compound lacks a methyl group, this highlights the potential for hydroxylation on the ring, which would increase polarity and change the molecule's solubility and reactivity.
| Oxidation Pathway | Key Intermediates | Final Products (Examples) | Significance |
| Metabolic Oxidation | Naphthalene-1,2-oxide, Dihydrodiol | 1,2-Naphthoquinone, Conjugated derivatives | Alters biological activity and toxicity. atamanchemicals.com |
| Chemical Oxidation | Radical adducts | Phthalic acid (with ring cleavage), Naphthols | Can lead to complete degradation or functionalization of the aromatic system. wordpress.comslideshare.net |
| Photooxidation | Peroxy radicals | Dicarbonyl compounds | Relevant in atmospheric degradation pathways. copernicus.org |
Electrophilic Substitution Reactions
The naphthalene ring system is more reactive towards electrophilic substitution than benzene (B151609) because the activation energy required to form the intermediate carbocation (arenium ion) is lower. libretexts.org The presence of the propan-2-yl sulfonate group significantly influences the rate and regioselectivity of these reactions.
Regioselectivity on the Aromatic Ring
In unsubstituted naphthalene, electrophilic attack preferentially occurs at the 1-position (α-position) rather than the 2-position (β-position). wordpress.comlibretexts.org This preference is due to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by more resonance structures that preserve one intact benzene ring. wordpress.com
However, in this compound, the directing effect of the existing sulfonate group is the dominant factor. The sulfonate group is located at a β-position. As a strong deactivating group, it directs incoming electrophiles primarily to the other, unsubstituted ring. libretexts.org Therefore, electrophilic substitution is expected to occur predominantly at the α-positions of the unsubstituted ring, namely positions 5 and 8. Attack at position 1 or 3 on the same ring as the sulfonate group is strongly disfavored due to the group's deactivating nature.
| Position of Attack | Ring | Controlling Factor | Expected Reactivity |
| 1, 3 | Substituted | Strong deactivation by -SO₃R group | Highly Unfavorable |
| 4 | Substituted | Deactivation and steric hindrance | Unfavorable |
| 5, 8 | Unsubstituted | Kinetic preference for α-attack | Most Favorable |
| 6, 7 | Unsubstituted | Thermodynamic preference for β-attack | Less Favorable than 5, 8 |
Influence of the Electron-Withdrawing Sulfonate Group
The sulfonate group (-SO₃R) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. This has two major consequences for electrophilic substitution reactions:
Deactivation of the Ring: The group withdraws electron density from the naphthalene ring system, particularly the ring to which it is attached. This makes the entire molecule less reactive towards electrophiles compared to unsubstituted naphthalene.
Meta-Directing Influence (within the substituted ring): On a single aromatic ring, electron-withdrawing groups without lone pairs adjacent to the ring typically direct incoming electrophiles to the meta position. libretexts.orgyoutube.com While this effect is secondary to the preference for substitution on the other ring, it further reinforces why positions 1 and 3 (ortho to the sulfonate) are highly deactivated.
Therefore, the sulfonate group effectively shields its own ring from attack and directs electrophiles to the more electron-rich, unsubstituted ring.
Catalytic Requirements and Controlled Reaction Conditions
Like other deactivated aromatic systems, electrophilic substitution on this compound generally requires forcing conditions and appropriate catalysts.
Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
Halogenation: The halogenation (e.g., bromination or chlorination) of deactivated rings often requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and increase its electrophilicity.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are particularly sensitive to deactivating groups. The strong deactivation by the sulfonate group would likely make these reactions very difficult to perform. Furthermore, the choice of solvent can be critical; for example, in the acylation of naphthalene, using carbon disulfide as a solvent favors the 1-isomer, while nitrobenzene (B124822) favors the 2-isomer, demonstrating that reaction conditions can be manipulated to control regioselectivity. libretexts.org
Sulfonation: While the molecule is already sulfonated, further sulfonation would require harsh conditions. It is noteworthy that the sulfonation of naphthalene itself is temperature-dependent: reaction at lower temperatures (e.g., 80°C) yields the kinetic product, naphthalene-1-sulfonic acid, while higher temperatures (e.g., 160°C) favor the thermodynamically more stable naphthalene-2-sulfonic acid. wordpress.comscribd.com
Hydrolysis Reactions of this compound
The hydrolysis of sulfonate esters, including this compound, is a fundamental reaction that has been the subject of considerable research to elucidate its mechanistic details. The reaction involves the cleavage of the ester bond, typically in the presence of water, which can be catalyzed by either acid or base.
Alkaline Hydrolysis Mechanisms (Stepwise vs. Concerted Pathways)
The mechanism of alkaline hydrolysis of sulfonate esters has been a topic of significant debate, with experimental and theoretical evidence supporting both stepwise and concerted pathways. acs.orgnih.govacs.orglu.se
A stepwise mechanism involves the initial attack of a nucleophile, such as a hydroxide (B78521) ion, on the sulfur atom to form a transient pentacoordinate intermediate. This is followed by the departure of the leaving group (the alcohol or phenol). nih.govrsc.org This pathway is often considered for sulfonate esters with poor leaving groups, where the initial bond formation with the strong nucleophile is the rate-determining step. rsc.org
Conversely, a concerted mechanism (SN2-type) proposes that the nucleophilic attack and the departure of the leaving group occur simultaneously in a single transition state, without the formation of a stable intermediate. acs.orgnih.gov Computational studies on the alkaline hydrolysis of various aryl benzenesulfonates have suggested that for many systems, a concerted pathway is favored, proceeding through an early transition state with minimal bond cleavage to the leaving group. acs.org
The distinction between these pathways is often investigated through kinetic studies, such as by analyzing Brønsted correlations. A nonlinear Brønsted plot, which shows the relationship between the reaction rate and the pKa of the leaving group, has been interpreted as evidence for a switch in mechanism from stepwise for poor leaving groups to concerted for good leaving groups. rsc.org However, other studies have shown that extending the range of leaving groups can result in a linear Brønsted correlation, supporting a single concerted mechanism. acs.org
For this compound, the nature of the isopropyl group as a secondary alcohol derivative suggests that its stability as a leaving group will be a key factor in determining the operative mechanism under alkaline conditions. Secondary isopropyl sulfonates are known to be more reactive towards nucleophiles than more sterically hindered esters but are also susceptible to cleavage under acidic conditions due to the formation of a stabilized secondary carbocation. nih.gov
The potential pathways for the alkaline hydrolysis of aryl benzenesulfonates, which serve as a model for this compound, are depicted below:
Pathway A (Stepwise): Involves the formation of a pentavalent intermediate. nih.gov
Pathway B (Concerted): Proceeds through a single transition state. nih.gov

Figure 1. Potential stepwise (A) and concerted (B) pathways for the alkaline hydrolysis of aryl benzenesulfonates. nih.gov
Analysis of Hydrolytic Cleavage Products
The hydrolysis of this compound results in the cleavage of the ester linkage, yielding two primary products: naphthalene-2-sulfonic acid and propan-2-ol.
The identity of these products confirms that the reaction proceeds via the breaking of the sulfur-oxygen bond of the ester. Naphthalene-2-sulfonic acid is a colorless, water-soluble solid that is primarily used in the production of dyes. wikipedia.org Propan-2-ol, commonly known as isopropyl alcohol, is a widely used solvent.
Under specific reaction conditions, further reactions of the initial products could potentially occur, but the primary hydrolytic cleavage products are the sulfonic acid and the corresponding alcohol.
General Sulfonate Ester Reactivity in Organic Transformations
Sulfonate esters are highly versatile intermediates in organic synthesis, primarily because the sulfonate group is an excellent leaving group. periodicchemistry.com This property stems from the fact that sulfonate anions are very stable due to the delocalization of the negative charge across the three oxygen atoms. Their stability makes them weak bases, and consequently, good leaving groups in nucleophilic substitution and elimination reactions. periodicchemistry.com
Commonly used sulfonate esters in organic chemistry include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). periodicchemistry.comyoutube.com These esters are typically prepared by reacting an alcohol with the corresponding sulfonyl chloride in the presence of a base. periodicchemistry.com This conversion of an alcohol, which has a poor leaving group (hydroxide), into a sulfonate ester dramatically enhances its reactivity towards nucleophiles. libretexts.org
The reactivity of sulfonate esters allows for a wide range of transformations:
Nucleophilic Substitution (SN2) Reactions: Alkyl sulfonates are excellent substrates for SN2 reactions, allowing for the introduction of a variety of nucleophiles, such as halides, cyanide, and azide. libretexts.org
Elimination (E2) Reactions: In the presence of a strong, non-nucleophilic base, sulfonate esters can undergo E2 elimination to form alkenes.
Solvolysis Reactions: Sulfonate esters can undergo solvolysis, where the solvent acts as the nucleophile. The rate of solvolysis is highly dependent on the solvent and the structure of the sulfonate ester. acs.org
The reactivity of a specific sulfonate ester, such as this compound, will be influenced by the steric hindrance around the reaction center and the electronic properties of the naphthalene ring system.
Kinetic and Thermodynamic Aspects of Reaction Pathways
The study of the kinetics and thermodynamics of reactions involving this compound provides crucial insights into the reaction mechanisms and the stability of intermediates and transition states.
Transition State Theory and Reaction Rate Constants
Transition state theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is a high-energy species at the saddle point of a potential energy surface. wikipedia.orglibretexts.org The rate of the reaction is then determined by the rate at which this transition state complex converts into products. youtube.com
The rate constant (k) of a reaction can be related to the Gibbs free energy of activation (ΔG‡) by the Eyring equation, which is a cornerstone of TST. youtube.com This theory allows for the calculation of important thermodynamic parameters of activation, such as the standard enthalpy of activation (ΔH‡) and the standard entropy of activation (ΔS‡), from experimentally determined rate constants. wikipedia.org
For the hydrolysis of sulfonate esters, TST can be applied to model the reaction pathway and calculate theoretical rate constants. These calculated values can then be compared with experimental data to validate the proposed mechanism. For instance, computational studies on the alkaline hydrolysis of aryl benzenesulfonates have used TST to calculate activation energies and rate constants, providing insights into whether the reaction proceeds through a stepwise or concerted mechanism. acs.org
The table below presents a comparison of calculated activation free energies and rate constants for the alkaline hydrolysis of a series of substituted aryl benzenesulfonates, illustrating the application of TST in understanding sulfonate ester reactivity.
| Substituent | Calculated ΔG‡ (kcal/mol) | Calculated k (M-1s-1) | Experimental k (M-1s-1) |
|---|---|---|---|
| 4-MeO | 23.4 | 0.007 | 0.08 |
| 4-Me | 22.9 | 0.018 | 0.14 |
| H | 22.5 | 0.04 | 0.32 |
| 4-Cl | 21.7 | 0.18 | 1.2 |
| 3-NO2 | 20.7 | 1.2 | 5.8 |
| 4-CN | 20.4 | 2.2 | 14 |
| 4-NO2 | 20.1 | 4.0 | 19 |
Free Energy Profiles and Leffler–Hammond's Principle
A free energy profile is a graphical representation of the change in Gibbs free energy as a reaction progresses from reactants to products. These profiles are invaluable for visualizing the transition states and any intermediates along the reaction pathway. The peaks on a free energy profile correspond to transition states, while any valleys represent intermediates.
Leffler–Hammond's Principle, often referred to as the Hammond postulate, provides a qualitative understanding of the structure of a transition state. ucla.eduwikipedia.orgiupac.orgiupac.org It states that the structure of a transition state resembles the species (reactants, intermediates, or products) to which it is closest in energy. ucla.eduwikipedia.org
In an exergonic reaction (where the products are lower in energy than the reactants), the transition state is closer in energy to the reactants and will therefore have a structure that resembles the reactants (an "early" transition state). ucla.edu
In an endergonic reaction (where the products are higher in energy than the reactants), the transition state is closer in energy to the products and will have a structure that resembles the products (a "late" transition state). ucla.edu
This principle is particularly useful for rationalizing the outcomes of reactions involving sulfonate esters. For example, in the SN2 hydrolysis of a sulfonate ester, if the reaction is highly exergonic, the Hammond postulate predicts an early transition state with little bond breaking between the carbon and the leaving group and little bond formation with the incoming nucleophile. Conversely, for a less favorable, endergonic step, a late transition state would be expected.
The Bell-Evans-Polanyi principle is a related concept which states that there is a linear relationship between the activation energy of a series of related reactions and their enthalpy of reaction. wikipedia.org Hammond's postulate provides a theoretical basis for this empirical observation by linking the transition state structure to the reaction thermodynamics. wikipedia.org
Derivatives of Propan 2 Yl Naphthalene 2 Sulfonate and Structure Property Relationships
Synthesis and Characterization of Substituted Naphthalene (B1677914) Sulfonate Esters
The synthesis of substituted naphthalene sulfonate esters typically involves a multi-step process that begins with the sulfonation of naphthalene or a substituted naphthalene. The position of the sulfonate group and other substituents on the naphthalene ring is controlled by reaction conditions such as temperature. For instance, sulfonation of naphthalene at lower temperatures (below 120°C) tends to yield the alpha-isomer (naphthalene-1-sulfonic acid), while higher temperatures (above 150°C) favor the formation of the thermodynamically more stable beta-isomer (naphthalene-2-sulfonic acid). researchgate.net
Once the desired naphthalenesulfonic acid is obtained, it can be converted to its corresponding ester. A common method is the acid-catalyzed esterification with an alcohol. For example, Propan-2-yl naphthalene-2-sulfonate (B94788) is synthesized by reacting naphthalene-2-sulfonic acid with propan-2-ol (isopropanol) in the presence of an acid catalyst.
Alternatively, alkylnaphthalene sulfonates can be synthesized in a one-step process by reacting naphthalene with an alcohol (like normal butanol) and a sulfonating agent such as sulfuric acid and oleum (B3057394). atamanchemicals.comgoogle.com Another approach involves the incremental and alternating addition of the sulfonating agent and the alkylating alcohol to the naphthalene starting material to minimize undesirable by-products. atamanchemicals.com
The characterization of these synthesized esters is performed using various spectroscopic techniques. Infrared (IR) spectroscopy is used to identify characteristic functional groups, such as the S=O stretching vibrations in the sulfonate group. ijbpas.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the positions of substituents on the naphthalene ring and the structure of the ester group. ijbpas.comresearchgate.net Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. ijbpas.com
| Spectroscopic Technique | Purpose in Characterization | Typical Observations for Naphthalene Sulfonate Esters |
| Infrared (IR) Spectroscopy | Identification of functional groups | Strong absorption bands for S=O stretching (around 1200-1070 cm⁻¹) and C-O stretching. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Elucidation of molecular structure | Signals corresponding to aromatic protons on the naphthalene ring and protons of the alkyl ester group. |
| Mass Spectrometry (MS) | Determination of molecular weight and formula | A molecular ion peak corresponding to the mass of the ester, and characteristic fragmentation patterns. |
Naphthalene Sulfonate Esters with Multiple Isopropyl Groups (e.g., Diisopropylnaphthalene Sulfonates)
Naphthalene sulfonate esters can feature multiple alkyl substituents on the naphthalene ring, with diisopropylnaphthalene sulfonates being a notable example. These compounds are typically synthesized by the alkylation of naphthalene with propylene or isopropanol (B130326), followed by sulfonation. google.com The synthesis can be challenging due to the formation of ten possible isomers of diisopropylnaphthalene (DIPN), making separation difficult. google.com Catalysts such as H₂SO₄, HF, or various zeolites (USY, MOR, BEA) are used to facilitate the isopropylation reaction. google.comrsc.org
Sodium diisopropylnaphthalene sulfonate (SDIPNS) has been developed as a compound with dual functionality, acting as both a surfactant and a hydrotrope. researchgate.net It demonstrates excellent surface-active properties and is compatible with other types of surfactants. researchgate.net Unlike other similar materials that may contain less than 50% diisopropylnaphthalene sulfonate, novel synthesis methods have produced SDIPNS with up to 92% purity. researchgate.net These compounds are effective at enhancing the solubility of other surfactants and raising the cloud point of nonionic surfactant solutions. researchgate.net
| Property | Description for Sodium Diisopropylnaphthalene Sulfonate (SDIPNS) | Reference |
| Functionality | Surfactant and Hydrotrope | researchgate.net |
| Purity | Can be synthesized with up to 92% diisopropylnaphthalene sulfonate content | researchgate.net |
| Compatibility | Good compatibility with anionic, nonionic, and amphoteric surfactants | researchgate.net |
| Hydrotropic Effect | Enhances surfactant solubility and raises the cloud point of nonionic surfactants | researchgate.net |
| Stability | Maintains surface activity in hard water, high salinity, and a wide pH range (pH 2 to pH 12) | researchgate.net |
Modifications of the Isopropyl Ester Moiety
The isopropyl group in Propan-2-yl naphthalene-2-sulfonate is just one of many possible ester moieties. The stability and reactivity of the sulfonate ester are highly dependent on the structure of this alcohol-derived group. The sulfonate ester linkage makes the alpha-carbon of the ester group highly electrophilic and susceptible to nucleophilic attack. researchgate.net
Studies comparing the stability of various sulfonate esters have revealed significant differences:
Isopropyl (iPr) sulfonates : These secondary esters react more slowly with nucleophiles compared to primary esters but exhibit poor stability under acidic conditions. nih.gov Their lability in acid is attributed to the formation of a stabilized secondary carbocation. nih.gov
Isobutyl (iBu) sulfonates : These are more stable to acidic conditions than isopropyl esters but show increased sensitivity to cleavage by nucleophiles. nih.gov
Neopentyl (Neo) sulfonates : The significant steric hindrance of the neopentyl group makes these esters highly resistant to nucleophilic displacement, but they are consequently difficult to remove. nih.gov
Trichloroethyl (TCE) sulfonates : These esters are stable to non-basic nucleophiles but react with basic ones, such as piperidine, which can convert the ester to a sulfonamide. nih.gov
This variation in stability allows for the selection of an appropriate ester group to act as a protecting group for sulfonic acids during multi-step organic syntheses, which can be selectively removed under specific conditions. researchgate.netnih.gov
| Ester Group | Stability to Acid | Stability to Nucleophiles | Key Characteristics |
| Isopropyl (iPr) | Poor | Moderate | Lability is due to stabilized secondary carbocation formation. nih.gov |
| Isobutyl (iBu) | Good | Moderate | More stable to acid than iPr, but more sensitive to nucleophiles. nih.gov |
| Neopentyl (Neo) | High | High | Sterically hindered, making it very stable but difficult to cleave. nih.gov |
| Trichloroethyl (TCE) | High | Poor (with bases) | Labile to basic nucleophiles and reducing conditions. nih.gov |
Formation of Related Sulfonamides and Sulfinates from Sulfonate Precursors
Naphthalene sulfonate esters are valuable precursors for the synthesis of other sulfur-containing functional groups, notably sulfonamides and sulfinates.
Sulfonamides are crucial structural motifs in many pharmaceutical compounds. eurjchem.com They can be synthesized from sulfonate esters through reaction with amines. For example, trichloroethyl sulfonate esters have been shown to react with piperidine to form the corresponding sulfonamide. nih.gov A more general method involves the direct coupling of sulfonic acid salts with amines using reagents like triphenylphosphine ditriflate. nih.gov Naphthalene sulfonamides can also be prepared by first converting the naphthalenesulfonic acid to a sulphonyl chloride, which then reacts with an amine. ijbpas.comgoogle.com
Sulfinates and their derivatives, such as sulfones, are also accessible from sulfonate precursors. While direct conversion of sulfonate esters to sulfinates is less common, polysubstituted 3-sulfonyl naphthalenes (a type of sulfone) have been constructed through a tandem reaction of 1,4-diyn-3-yl esters with sodium sulfinates. acs.org This highlights the role of sulfinates as building blocks for complex naphthalene derivatives.
Structural Analogs with Aromatic Substituents and Their Functionalization
The properties of naphthalene sulfonate esters can be finely tuned by introducing various substituents onto the aromatic naphthalene rings. The synthesis of these analogs often begins with a substituted naphthalene, which is then sulfonated and esterified. The position of the incoming sulfonate group is directed by the existing substituents and the reaction conditions.
For example, the alkylation of naphthalene with long-chain n-bromoalkanes, followed by sulfonation, has been used to create a series of alkyl methylnaphthalene sulfonate surfactants. frontiersin.org Functionalization can also involve introducing groups like acetyl google.com or bromo ijbpas.com moieties onto the naphthalene core. These substituted compounds serve as intermediates for further chemical transformations. For instance, 2-bromo-1-(1-hydroxynaphthalene-2-yl)ethanone, synthesized from 1-hydroxy acetonaphthone, can be reacted with sulfanilamide to produce novel sulfonamide derivatives with potential biological activity. ijbpas.com
Elucidation of Structure-Reactivity and Structure-Property Relationships
Understanding the relationship between the molecular structure of naphthalene sulfonate derivatives and their reactivity and properties is a central goal of their study.
Structure-Reactivity: The reactivity of the naphthalene ring towards electrophilic substitution, such as sulfonation, is a key factor. The α-position of naphthalene is kinetically favored and more reactive than the β-position. researchgate.net However, the formation of naphthalene-2-sulfonic acid is thermodynamically favored at higher temperatures. The presence of existing substituents on the ring further influences the position of subsequent substitutions. As discussed in section 6.3, the structure of the ester group dictates the ester's stability and its reactivity as a leaving group in nucleophilic substitution reactions. nih.gov
Structure-Property: The physical and functional properties are also directly linked to the molecular structure. In the context of surfactants, for example, systematic studies on sodium α-(n-alkyl)naphthalene sulfonates have shown clear relationships:
Alkyl Chain Length : As the length of the n-alkyl chain increases, the critical micelle concentration (CMC) decreases, the surface tension at the CMC decreases, and the efficiency in reducing surface tension increases. researchgate.net
Number of Alkyl Groups : The presence of short-chain alkyl groups, such as in sodium diisopropylnaphthalene sulfonate, imparts hydrotropic properties, enhancing the solubility of other substances in water. researchgate.net
Cation Modification : Replacing the sodium cation in sodium octylnaphthalene sulfonate with larger organic cations (like imidazolium or pyrrolidinium) can transform the solid, water-insoluble salt into a water-soluble ionic liquid with enhanced surfactant character. frontiersin.orgnih.gov
These relationships are critical for designing new molecules with specific applications, from high-performance surfactants and dispersants to intermediates in medicinal chemistry. chemicalindustriessecrets.com
Advanced Research Applications in Chemical and Materials Science
Role as Intermediates in Fine Chemical Synthesis
Propan-2-yl naphthalene-2-sulfonate (B94788), also identified as isopropyl naphthalene-2-sulfonate, is a significant intermediate compound utilized in the synthesis of a variety of fine chemicals. nih.gov Its molecular structure, which features a naphthalene (B1677914) core substituted with a sulfonate group at the 2-position and an isopropyl ester, makes it a versatile component in organic synthesis. The sulfonate group is an effective leaving group, which facilitates nucleophilic substitution reactions and allows for the introduction of the naphthalen-2-yl part into other molecules.
A primary application of propan-2-yl naphthalene-2-sulfonate as an intermediate is in the creation of other naphthalene derivatives. atamanchemicals.com Through reactions with various nucleophiles, different functional groups can be attached to the naphthalene ring system. For example, reacting it with amines can produce naphthalenesulfonamides, and reactions with alkoxides can yield naphthalene ethers. These derivatives often serve as precursors for more complex molecules that have applications in pharmaceuticals, agrochemicals, and dyes. nih.gov The steric hindrance from the isopropyl group can also guide the regioselectivity of reactions, directing reagents to specific positions on the naphthalene ring, which is valuable in multi-step syntheses requiring precise molecular structures. stackexchange.com
The synthesis of this compound itself typically involves a two-step process of sulfonation followed by alkylation. Naphthalene is first sulfonated with sulfuric acid to produce naphthalene-2-sulfonic acid. wikipedia.org This intermediate is then reacted with an isopropyl source to form the final ester. atamanchemicals.com
Catalytic Applications
As Components of Sulfonic Acid Functionalized Catalysts
Derivatives of naphthalene sulfonic acid, such as this compound, are important in creating sulfonic acid functionalized catalysts. neaseco.com These solid acid catalysts are valued for their high catalytic activity and stability. The active site is the sulfonic acid group (-SO3H), which provides the Brønsted acidity needed for many acid-catalyzed reactions. mdpi.com
This compound can act as a precursor for these catalysts. It can be hydrolyzed to form naphthalene-2-sulfonic acid, which can then be attached to a solid support like silica (B1680970) or a polymer resin. mdpi.com This creates a heterogeneous catalyst that leverages the acidity of the sulfonic group and the stability of the support material. The naphthalene structure can also affect the catalyst's surface properties and how it interacts with reactants. mdpi.com Sulfonic acid catalysts are considered comparable in strength to mineral acids like sulfuric acid but are often more suitable for organic reactions where inorganic acids might cause unwanted side reactions like charring or oxidation. neaseco.com
Promotion of Specific Organic Transformations (e.g., Friedel-Crafts Alkylation)
Catalysts functionalized with sulfonic acid and derived from naphthalene sulfonates are effective in promoting a range of organic reactions, including Friedel-Crafts alkylation. rsc.org This reaction is a key method for forming carbon-carbon bonds in organic chemistry. libretexts.org The sulfonic acid catalyst activates the alkylating agent, facilitating its addition to an aromatic ring. google.com For instance, the isopropylation of naphthalene can be catalyzed by various acid catalysts, including zeolites and sulfonic acids, to produce isopropylnaphthalene. researchgate.netepa.gov
The use of solid acid catalysts in Friedel-Crafts reactions provides several benefits over traditional homogeneous catalysts like aluminum chloride (AlCl₃). libretexts.org These benefits include reduced equipment corrosion, simpler separation of the product, and the ability to regenerate and reuse the catalyst. The specific structure of the naphthalene sulfonate can impact the catalyst's performance and selectivity in these transformations. For example, in the alkylation of naphthalene, the position of substitution (α versus β) can be influenced by factors such as the bulkiness of the alkylating agent and the reaction conditions, with larger groups often favoring the 2-position (β-position) due to steric hindrance. stackexchange.compsu.edu Perfluorinated sulfonic acid resins have been used to regioselectively produce β-isopropylnaphthalene. google.com
Polymer and Materials Science Applications of Naphthalene Sulfonates
Poly-naphthalene Sulfonate (PNS) as Dispersing Agents and Superplasticizers
While not this compound itself, the broader class of naphthalene sulfonates has a major application in the form of poly-naphthalene sulfonate (PNS), also known as naphthalene sulfonate formaldehyde (B43269) condensate. home.blogstandardchemicals.com.aupcc.eu This polymer is a high-performance superplasticizer and dispersing agent. home.blog It is produced by sulfonating naphthalene and then condensing it with formaldehyde. petronicpolymer.come3s-conferences.org
In the construction industry, PNS is extensively used as a superplasticizer in concrete. home.blogkingsunconcreteadmixtures.com It works by dispersing cement particles, which improves the workability and flow of the concrete mix while allowing for a lower water-to-cement ratio. home.blogstandardchemicals.com.au This results in concrete that is stronger, more durable, and has reduced porosity. home.blog PNS is also used as a dispersing agent in other industries such as textiles, pesticides, and leather tanning. atamanchemicals.comatamanchemicals.com
Table 1: Applications of Poly-naphthalene Sulfonate (PNS)
| Industry | Application | Function |
|---|---|---|
| Construction | Superplasticizer in concrete and mortar. home.blogatamanchemicals.com | Improves workability, reduces water content, increases strength. home.blogkingsunconcreteadmixtures.com |
| Textiles | Dispersing agent for dyes. atamanchemicals.com | Ensures even dye distribution. greenagrochem.com |
| Agriculture | Dispersing agent in pesticide formulations. atamanchemicals.comgreenagrochem.com | Maintains stable suspension of active ingredients. greenagrochem.com |
| Paints & Coatings | Dispersing agent for pigments. atamanchemicals.comchemicalindustriessecrets.com | Prevents pigment clumping and ensures uniform color. chemicalindustriessecrets.com |
Interaction Mechanisms with Surfaces (Electrostatic and Steric Forces, Adsorption)
The effectiveness of poly-naphthalene sulfonates as dispersing agents is due to their molecular structure and interaction with particle surfaces. mdpi.comijcce.ac.ir PNS polymers have a hydrophobic naphthalene backbone and hydrophilic, negatively charged sulfonate groups. mdpi.com
When PNS is added to a suspension like cement in water, the molecules adsorb onto the surfaces of the particles. ijcce.ac.irjst.go.jp This adsorption is driven by the affinity of the hydrophobic naphthalene part for the particle surface. mdpi.com The negatively charged sulfonate groups then create a negative charge on the particle surfaces. petronicpolymer.com This leads to electrostatic repulsion between the particles, preventing them from clumping together. petronicpolymer.comulprospector.com
In addition to electrostatic forces, steric hindrance also contributes to the dispersing effect. mdpi.com The adsorbed polymer chains extend from the particle surface, creating a physical barrier that further keeps the particles apart. ulprospector.com This combined mechanism of electrostatic and steric repulsion is what makes PNS a powerful dispersant. mdpi.comnih.gov The adsorption of PNS can be influenced by factors such as the presence of other ions, like sulfates, which can compete for adsorption sites. jst.go.jp
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Isopropyl naphthalene-2-sulfonate |
| Naphthalene-2-sulfonic acid |
| Naphthalenesulfonamides |
| Naphthalene ethers |
| Aluminum chloride |
| Sulfuric acid |
| Poly-naphthalene sulfonate (PNS) |
| Naphthalene sulfonate formaldehyde condensate |
| Formaldehyde |
| 2-naphthol (B1666908) |
| Aminonaphthalenesulfonic acids |
| Acetic anhydride |
| Acetyl chloride |
| Benzyl chloride |
| Butanol |
| Chlorosulfonic acid |
| Isopropyl alcohol |
| Methane sulfonic acid |
| p-Toluenesulfonic acid |
| Phosphoric acid |
| Sodium hydroxide (B78521) |
Influence on Material Properties (e.g., Fluidity, Adsorption Behavior, Anionic Charge Density)
Alkyl naphthalene sulfonates, including the isopropyl derivative, are recognized for their ability to profoundly influence the physical properties of various materials, primarily through their action as surfactants and dispersants. nih.govatamanchemicals.com This functionality stems from their amphiphilic molecular structure, which combines a hydrophobic naphthalene ring and alkyl group with a hydrophilic anionic sulfonate group. researchgate.net
Fluidity: These compounds are effective superplasticizers and viscosity-reducing agents, particularly in systems like concrete and dyestuff dispersions. atamanchemicals.compcc.eu By adsorbing onto the surface of particles, they prevent agglomeration and improve the flow characteristics, or fluidity, of the mixture. This allows for a reduction in the amount of water or solvent needed, which is critical in applications like the production of high-strength concrete. atamanchemicals.compcc.eu
Adsorption Behavior: The primary mechanism of action for naphthalene sulfonates involves their adsorption at solid-liquid interfaces. researchgate.netfrontiersin.org The hydrophobic naphthalene portion of the molecule adsorbs onto the surface of particles (e.g., cement, pigments, or latex particles), while the hydrophilic sulfonate group extends into the aqueous phase. researchgate.net Studies on naphthalene sulfonate formaldehyde condensates (FDN) show that their adsorption onto cement particles can be characterized as monolayer adsorption, particularly for fractions with higher molecular weights, a process that can be described by the Langmuir model. researchgate.net This adsorption behavior is fundamental to their role as dispersants and stabilizers in various industrial formulations. atamanchemicals.com
Anionic Charge Density: The sulfonate (-SO₃⁻) group imparts a significant negative charge to the molecule in aqueous solutions. When these molecules adsorb onto particles, they create a high anionic charge density on the particle surfaces. researchgate.net This leads to strong electrostatic repulsion between adjacent particles, preventing them from flocculating or clumping together. researchgate.net This electrostatic stabilization, combined with steric hindrance from the adsorbed molecules, is the key to their dispersing effect, ensuring the homogeneity and stability of colloidal systems. The resistance to acids and alkalis over a wide pH range (2-12) further enhances their utility in diverse chemical environments. atamanchemicals.com
Table 1: Influence of this compound on Material Properties
| Property | Mechanism of Influence | Resulting Effect |
|---|---|---|
| Fluidity | Acts as a superplasticizer by reducing inter-particle friction. | Increases workability and flow of mixtures like concrete and pigments. pcc.eu |
| Adsorption Behavior | Amphiphilic structure allows adsorption onto particle surfaces, with hydrophobic parts binding to the particle and hydrophilic parts facing the solvent. researchgate.net | Forms a stabilizing layer on particles, preventing agglomeration. atamanchemicals.com |
| Anionic Charge Density | The sulfonate group (-SO₃⁻) imparts a negative charge on particle surfaces upon adsorption. researchgate.net | Creates electrostatic repulsion between particles, enhancing dispersion and stability. researchgate.net |
Application as Chemical Probes
The unique photophysical and chemical properties of the naphthalene sulfonate scaffold allow its derivatives to be employed as sensitive probes for investigating molecular-level interactions in various scientific domains.
While this compound itself is not prominently cited as a fluorescent probe, related N-arylaminonaphthalene sulfonate (NAS) derivatives are widely used for this purpose. nih.gov The underlying principle relies on the fluorescence of the naphthalene moiety, which is highly sensitive to the polarity of its microenvironment. nih.govnih.gov These probes typically exhibit low fluorescence quantum yield in polar solvents like water but become significantly more fluorescent when they bind to nonpolar regions, such as the hydrophobic pockets exposed on the surface of proteins. nih.govnih.gov
This solvatochromic fluorescence makes them excellent tools for studying protein conformation and aggregation. For instance, 8-anilinonaphthalene-1-sulfonic acid (ANS) is a well-known probe that binds to the exposed hydrophobic patches of partially folded or aggregated proteins, resulting in a substantial increase in fluorescence intensity and a blue shift in the emission maximum. nih.gov The sulfonate group helps to anchor the molecule to cationic residues on the protein surface. nih.gov This allows researchers to monitor the kinetics of protein misfolding and amyloid fibril formation, processes associated with neurodegenerative diseases. nih.govnih.gov NAS probes have been shown to be sensitive detectors of both oligomeric and fibrillar species of proteins like α-synuclein. nih.gov
The interaction between polymers and surfactants is crucial in many industrial products and processes, including paints, cosmetics, and drug delivery systems. Naphthalene sulfonate derivatives can serve as effective fluorescent probes to study these complex interactions. For example, sodium 2-(N-dodecylamino)naphthalene-6-sulfonate has been explicitly used as a probe to investigate the association between surfactants and polymers in aqueous solutions. acs.org
The fluorescence emission of such probes is sensitive to the formation of surfactant aggregates (micelles) and their association with polymer chains. By monitoring changes in the fluorescence spectrum—such as intensity, emission wavelength, and lifetime—researchers can determine critical parameters like the critical aggregation concentration (CAC), which is the concentration at which the surfactant begins to bind to the polymer. This provides valuable insights into the nature and strength of polymer-surfactant interactions.
Potential in Electrochemical Applications of Redox-Active Derivatives
The naphthalene core is an aromatic system that can undergo electrochemical oxidation and reduction reactions. researchgate.net While the sulfonate group itself is generally considered redox-inactive, it can influence the redox potential of the naphthalene ring. The inherent electrochemical properties of the naphthalene scaffold suggest that its derivatives have potential for use in electrochemical applications.
Research has shown that various naphthalene derivatives can be investigated using techniques like cyclic voltammetry to determine their oxidation potentials. researchgate.net For practical applications in areas like energy storage, the naphthalene sulfonate structure can be further modified by introducing specific redox-active functional groups. For example, the introduction of quinone moieties onto organic backbones is a strategy used to create materials with high pseudocapacitance for supercapacitor electrodes. nih.gov Similarly, the electrochemical reduction of a naphthalene ring substituted with a nitro group has been studied, indicating that functionalized naphthalene sulfonates can be designed for specific redox applications, such as in the synthesis of dye intermediates or in the development of electrochemical sensors. researchgate.net These examples highlight a pathway where derivatives of this compound could be engineered to become electrochemically active for use in sensors, electrocatalysis, or energy storage devices. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues for Propan 2 Yl Naphthalene 2 Sulfonate
Advancements in Sustainable Synthesis Methodologies
The traditional synthesis of propan-2-yl naphthalene-2-sulfonate (B94788) often involves multi-step processes that can be resource-intensive and generate significant waste. google.com Future research is poised to focus on developing more sustainable and efficient synthetic routes. A key area of exploration will be the application of green chemistry principles to the synthesis of this and related alkyl naphthalene (B1677914) sulfonates. This includes the investigation of novel, environmentally friendly catalysts to replace harsher traditional ones. umich.edu
One promising avenue is the use of solid acid catalysts, such as zeolites or perfluorinated sulfonic acid resins (like Nafion-H), which have shown potential in the regioselective isopropylation of naphthalene. researchgate.netgoogle.com These catalysts are often reusable, reducing waste and improving process economy. Further research could optimize these catalytic systems for the direct and selective synthesis of propan-2-yl naphthalene-2-sulfonate, potentially in a one-pot reaction from naphthalene and isopropanol (B130326).
Moreover, the exploration of alternative energy sources, such as microwave irradiation, could lead to significantly reduced reaction times and energy consumption. umich.edu The development of solvent-free reaction conditions is another critical goal, minimizing the use of volatile organic compounds and their associated environmental impact.
Exploration of Novel Reaction Pathways and Catalytic Transformations
Beyond its synthesis, the reactivity of this compound itself presents a fertile ground for future research. Aryl sulfonates are known to be versatile intermediates in organic synthesis, and their full potential is yet to be unlocked. researchgate.net Future studies will likely explore the use of this compound as a precursor for a variety of other functionalized naphthalene derivatives.
A significant area of interest lies in its application in cross-coupling reactions. The sulfonate group can act as a leaving group, enabling the introduction of a wide range of substituents onto the naphthalene core through transition-metal-catalyzed reactions. acs.org Research into the use of earth-abundant metal catalysts, such as iron or copper, for these transformations would be a particularly sustainable approach. researchgate.net
Furthermore, the catalytic properties of metal complexes incorporating ligands derived from this compound or its analogues are an unexplored frontier. The naphthalene and sulfonate moieties could provide unique steric and electronic properties to a catalyst, potentially leading to novel reactivity and selectivity in various organic transformations. The development of catalysts for important industrial processes, such as polymerization or fine chemical synthesis, based on this scaffold is a tangible long-term goal.
In-depth Mechanistic Understanding through Advanced Computational Studies
A deeper, fundamental understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for its rational application and the design of improved synthetic protocols. Advanced computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating these mechanisms at the molecular level. nih.govresearchgate.netrsc.org
Future computational work will likely focus on several key areas. Firstly, a detailed investigation of the esterification reaction between naphthalene-2-sulfonic acid and isopropanol can provide insights into the transition states and intermediates involved, helping to optimize reaction conditions for higher yields and selectivity. nih.govresearchgate.netrsc.org DFT studies have already been employed to investigate the mechanisms of sulfonic acid esterification, suggesting that a pathway involving a sulfonylium cation intermediate may be favorable. nih.govresearchgate.netrsc.org
Secondly, the solvolysis and hydrolysis of this compound are critical processes, especially concerning its stability and potential environmental fate. Computational modeling can help to distinguish between concerted and stepwise mechanisms for these reactions, a topic of current debate for sulfonate esters. rsc.org This understanding is vital for predicting the compound's behavior in different environments and for designing more stable or reactive analogues as needed.
Development of Functional Materials Based on this compound Analogues
The unique molecular structure of this compound, featuring a bulky hydrophobic naphthalene group and a polar sulfonate group, makes it and its analogues attractive building blocks for the construction of novel functional materials. Future research in this area is expected to be highly interdisciplinary, bridging organic chemistry with materials science and engineering.
One exciting direction is the use of naphthalene sulfonate derivatives in the synthesis of advanced polymers. These can include everything from superplasticizers for high-performance concrete to specialized polymers for use as catalytic supports. nih.govwikipedia.orgmdpi.com The incorporation of the naphthalene sulfonate moiety can impart desirable properties such as thermal stability, specific solubility characteristics, and the ability to coordinate with metal ions.
Furthermore, the self-assembly of this compound analogues into well-defined nanostructures is a largely unexplored avenue. The amphiphilic nature of these molecules could be harnessed to create micelles, vesicles, or liquid crystals with potential applications in drug delivery, sensing, or as templates for the synthesis of nanomaterials. The development of coordination polymers (CPs) and metal-organic frameworks (MOFs) using naphthalene disulfonates has already shown promise for applications in luminescence and sensing, and similar principles could be applied to mono-sulfonated derivatives.
Integration of Experimental and Theoretical Approaches for Comprehensive Characterization
To fully unlock the potential of this compound and its analogues, future research will require a close integration of experimental and theoretical methods. This synergistic approach allows for a more comprehensive understanding of the structure-property-activity relationships of these molecules.
For instance, kinetic studies of the synthesis and reactions of this compound can provide valuable experimental data on reaction rates and mechanisms. acs.orgresearchgate.net When combined with computational modeling, this data can be used to validate and refine theoretical models, leading to a more accurate and predictive understanding of the system. rsc.org This integrated approach has been successfully used to study the hydrolysis of other sulfonate esters, revealing complexities such as changes in mechanism depending on the reaction conditions. rsc.org
Future research should aim to apply this combined strategy to all aspects of the study of this compound, from its synthesis and reactivity to its application in functional materials. The use of advanced analytical techniques, such as tandem mass spectrometry and various forms of chromatography, will be crucial for the detailed characterization of reaction products and materials. acs.orgnih.gov This holistic approach will be essential for the rational design of new molecules and materials with tailored properties and for advancing our fundamental understanding of this important class of chemical compounds.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Propan-2-yl naphthalene-2-sulfonate, and how can reaction conditions be optimized for yield and purity?
- Methodology : this compound can be synthesized via nucleophilic substitution. For example, reacting naphthalene-2-sulfonyl chloride with propan-2-ol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) and purification via recrystallization or column chromatography is recommended. Optimize temperature (room temp. to 60°C) and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to alcohol) to enhance yield .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Verify the presence of the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.8–5.2 ppm for CH) and aromatic protons (δ ~7.5–8.5 ppm for naphthalene).
- FT-IR : Confirm sulfonate ester bonds (S=O stretching at ~1170–1370 cm⁻¹).
Cross-reference with computational predictions (e.g., DFT) for spectral validation .
Q. What are the primary toxicological endpoints for this compound in mammalian models, and how should exposure studies be designed?
- Methodology : Follow EPA guidelines for systemic toxicity assessment. Use rodent models (rats/mice) exposed via oral, dermal, or inhalation routes. Monitor outcomes such as hepatic/renal effects, hematological changes, and body weight fluctuations. Include controls, dose-response groups, and histopathological analysis. Use inclusion criteria from Table B-1 (e.g., hepatic/renal outcomes) to standardize study design .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound in catalytic or environmental systems?
- Methodology : Perform DFT calculations using software like Gaussian or ORCA to model HOMO-LUMO gaps, electrostatic potential surfaces, and sulfonate group reactivity. Compare with experimental data (e.g., UV-Vis spectra) to validate predictions. Use basis sets like B3LYP/6-311+G(d,p) for accuracy. Focus on applications in redox mediation or degradation pathways .
Q. What experimental strategies resolve contradictions in toxicity data for this compound, particularly regarding its environmental persistence vs. biodegradability?
- Methodology : Conduct comparative studies using microbial consortia (e.g., Sphingomonas xenophaga BN6) to assess biodegradation rates under aerobic/anaerobic conditions. Pair with LC-MS/MS analysis to track metabolite formation. Evaluate soil/water half-lives and compare with computational persistence models. Address bias via confidence rating systems (e.g., High/Moderate/Low confidence criteria) .
Q. How can crystallographic data (e.g., SHELXL refinement) elucidate the solid-state structure and intermolecular interactions of this compound?
- Methodology : Grow single crystals via slow evaporation (solvent: ethanol/water). Collect X-ray diffraction data and refine using SHELXL. Analyze packing motifs (e.g., π-π stacking of naphthalene rings, hydrogen bonding via sulfonate groups). Validate thermal parameters (ADPs) and residual electron density maps for structural accuracy .
Q. What in vitro assays are suitable for studying the structure-activity relationship (SAR) of this compound derivatives in biological systems?
- Methodology :
- Antioxidant Activity : Use DPPH/ABTS radical scavenging assays.
- Enzyme Inhibition : Test against targets like cyclooxygenase-2 (COX-2) via fluorometric assays.
- Cytotoxicity : Employ MTT/WST-1 assays on cell lines (e.g., HepG2). Modify substituents (e.g., isopropyl vs. other alkyl groups) to correlate structural changes with bioactivity .
Data Analysis and Reporting
Q. How should researchers address data gaps in cumulative risk assessments for this compound, particularly for long-term environmental exposure?
- Methodology : Integrate probabilistic models (e.g., Monte Carlo simulations) with existing toxicity data. Prioritize studies on bioaccumulation potential and trophic transfer. Use systematic review frameworks (e.g., PRISMA) to identify underrepresented endpoints (e.g., endocrine disruption) and advocate for targeted testing .
Q. What statistical approaches are recommended for reconciling conflicting results in high-throughput screening (HTS) studies of sulfonate derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
